1-(3,5-Difluorophenyl)cyclopentanecarbonitrile is a synthetic organic compound characterized by its unique structure and properties. It possesses the molecular formula and a molecular weight of 193.19 g/mol. This compound features a cyclopentane ring substituted with a difluorophenyl group and a carbonitrile functional group, making it of interest in various chemical and pharmaceutical applications.
This compound can be classified under the category of fluorinated aromatic compounds, specifically those containing a cyclopentane ring. Its synthesis and potential applications are documented in various scientific literature and patent databases, indicating its relevance in medicinal chemistry and material science.
The synthesis of 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 3,5-difluorobenzyl chloride with cyclopentanecarbonitrile. The reaction is generally carried out under controlled conditions to ensure high yields and purity of the final product.
The molecular structure of 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile can be represented by its canonical SMILES notation: C1CC(C1)(C#N)C2=CC(=CC(=C2)F)F
. The structure features:
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile is capable of undergoing various chemical reactions due to its functional groups.
The mechanism of action for 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile largely depends on its application in biological systems. The presence of fluorine atoms enhances the compound's stability and alters its electronic characteristics, influencing its interactions with various molecular targets such as enzymes or receptors. The rigid structure provided by the cyclopentane ring may also affect its conformation and reactivity in biological pathways.
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile exhibits several notable physical properties:
The chemical properties include:
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile has potential applications in several scientific fields:
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 4300-27-0
CAS No.: 85815-37-8
CAS No.: 207740-41-8